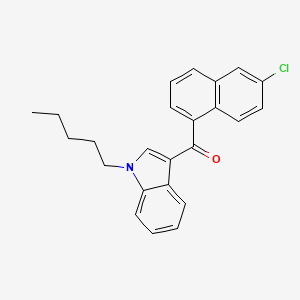
JWH 398 6-chloronaphthyl isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 6-chloronaphthyl isomer differs structurally from JWH 398 by having the chloro group attached to the naphthyl rings at the 6, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Applications De Recherche Scientifique
Ultra High Performance Liquid Chromatography
- UHPLC and Time-of-Flight Mass Spectrometry : A study by Marginean et al. (2015) discusses the use of ultra high performance liquid chromatography (UHPLC) combined with time-of-flight (TOF) mass spectrometry for analyzing synthetic cannabinoids, including JWH compounds. This method is beneficial for separating controlled substances and their positional isomers, providing a critical tool for forensic drug analysis.
Gas Chromatography-Mass Spectrometry
- Positional Isomer Differentiation of JWH-081 : Kusano et al. (2015) conducted a study on differentiating positional isomers of JWH-081 using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) and tandem mass spectrometry (GC-MS/MS). This research, detailed in Kusano et al. (2015), is crucial for identifying isomers that may have different toxicological profiles.
Nanocluster Research
- Ligand Effect on Isomer Stability : Tang et al. (2015) investigated the influence of ligands on the stability of isomers in Au24(SR)20 nanoclusters. Their research, found in Tang et al. (2015), highlights the importance of ligands in determining the energy landscape of nanoclusters, which can have broader implications in materials science.
Mass Spectrometric Hydroxyl-Position Determination
- Hydroxyindole Metabolites of JWH-018 : A study by Kusano et al. (2016) developed a method using GC-EI-MS/MS for differentiating hydroxyindole metabolite isomers of JWH-018. This research, detailed in Kusano et al. (2016), is significant for understanding the metabolism of synthetic cannabinoids and their isomeric compounds.
Liquid Chromatography–Mass Spectrometry
- 1-Fluorobenzyl-3-Naphthoyl-Indoles Isomers : Chikumoto et al. (2018) studied the differentiation of 1-fluorobenzyl-3-naphthoyl-indoles, including FUB-JWH-018 and its isomers, using high-performance liquid chromatography and mass spectrometry. This research, as seen in Chikumoto et al. (2018), contributes to forensic analysis by distinguishing halogen positional isomers.
Infrared and Mass Spectrometry
- Differentiation of Methylated Indole Ring Regioisomers : Belal et al. (2018) investigated the differentiation of regioisomeric methylated indole ring analogues, including JWH-007 and its isomers, using gas chromatography and infrared spectroscopy. Their findings, available in Belal et al. (2018), are important for forensic chemistry and cannabinoid analysis.
Propriétés
Nom du produit |
JWH 398 6-chloronaphthyl isomer |
|---|---|
Formule moléculaire |
C24H22ClNO |
Poids moléculaire |
375.9 |
Nom IUPAC |
(6-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(20-9-4-5-11-23(20)26)24(27)21-10-7-8-17-15-18(25)12-13-19(17)21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
Clé InChI |
AICJARHUOUQZSH-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl |
Synonymes |
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1163529.png)